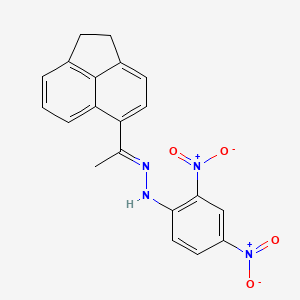![molecular formula C28H34N2O2 B10887038 N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE is a complex organic compound characterized by its unique structure, which includes benzyl, benzyloxy, methoxybenzyl, piperidyl, and methylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and methoxybenzyl positions, often facilitated by strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BENZYL-N-METHYLAMINE: Lacks the piperidyl and benzyloxy groups, resulting in different chemical properties and reactivity.
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AMINE: Similar structure but without the N-methyl group, affecting its biological activity and interactions.
Uniqueness
N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H34N2O2 |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3 |
InChI-Schlüssel |
CQIVRYQFSZRDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)

![2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886962.png)
![4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10886969.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10886975.png)
![3,3,3-Tris[4-(dimethylamino)phenyl]propanal](/img/structure/B10886981.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10886984.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B10886991.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate](/img/structure/B10887011.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)

![N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B10887044.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)
